cis-Vaccenic acid

Descripción general

Descripción

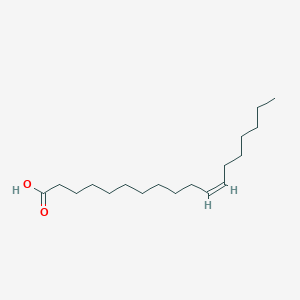

Ácido cis-Vacénico: es un ácido graso monoinsaturado con la fórmula química C18H34O2 . Es un compuesto natural que se encuentra en diversas fuentes, como las grasas animales y ciertos aceites vegetales. El nombre "vacénico" deriva de la palabra latina "vacca", que significa vaca, ya que fue identificado por primera vez en las grasas animales. Este compuesto es un isómero del ácido oleico y es conocido por sus posibles beneficios para la salud y sus aplicaciones en varios campos.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El ácido cis-Vacénico se puede sintetizar mediante la desaturación enzimática del ácido esteárico.

Métodos de producción industrial: En entornos industriales, el ácido cis-Vacénico se produce a menudo mediante la extracción y purificación de fuentes naturales, como las grasas animales y ciertos aceites vegetales. El proceso de extracción implica el uso de solventes y técnicas cromatográficas para aislar y purificar el compuesto .

Análisis De Reacciones Químicas

Tipos de reacciones: El ácido cis-Vacénico experimenta diversas reacciones químicas, como la oxidación, la reducción y la esterificación.

Reactivos y condiciones comunes:

Esterificación: El ácido cis-Vacénico puede reaccionar con alcoholes en presencia de un catalizador ácido, como el ácido sulfúrico, para formar ésteres.

Principales productos formados:

Oxidación: Ácidos grasos de cadena corta y aldehídos.

Reducción: Ácido esteárico.

Esterificación: Ésteres de ácido cis-Vacénico y el alcohol correspondiente.

Aplicaciones Científicas De Investigación

Cancer Research

Cis-vaccenic acid has been identified as a significant compound in cancer research, particularly concerning its effects on cell viability and differentiation.

- Prostate Cancer : Recent studies indicate that CVA plays a crucial role in regulating prostate cancer cell viability. Inhibition of stearoyl-CoA desaturase 1 (SCD1), an enzyme linked to cancer progression, showed that CVA could rescue reductions in cell viability caused by SCD1 inhibition. This suggests that CVA promotes cell growth under normal conditions and may serve as a therapeutic agent for prostate cancer by modulating lipid metabolism .

- Colon Cancer : Research demonstrated that both cis and trans forms of vaccenic acid significantly reduced the growth of HT-29 human colon cancer cells by approximately 23%. This reduction in cell proliferation underscores the potential of CVA as an anticancer agent .

Cardiovascular Health

CVA has been associated with cardiovascular health benefits, particularly concerning heart failure (HF) and coronary heart disease (CHD).

- Heart Failure Risk : A nested case-control study involving 788 participants found that higher plasma levels of this compound were linked to a lower risk of heart failure with antecedent coronary heart disease. Specifically, each standard deviation increase in plasma CVA was associated with a 41% reduction in the risk of HF . This finding highlights the potential of CVA as a biomarker for cardiovascular health and its role in preventive strategies against heart disease.

Metabolic Regulation

This compound's influence extends to metabolic processes, making it a compound of interest in nutritional science.

- Fatty Acid Composition : Studies have shown that CVA is present in various food sources and may influence the fatty acid composition within the body. Its presence can affect metabolic pathways related to lipid metabolism and energy homeostasis, suggesting that dietary intake of CVA-rich foods could contribute to improved metabolic health .

Table 1: Summary of this compound Applications

Case Study: Prostate Cancer Cell Viability

In an experimental setup, prostate cancer cell lines were treated with varying concentrations of this compound. The results indicated a dose-dependent rescue effect on cell viability when SCD1 was inhibited, suggesting that CVA could be utilized to counteract adverse effects of metabolic dysregulation in cancer cells.

Mecanismo De Acción

El mecanismo de acción del ácido cis-Vacénico implica su interacción con varios objetivos moleculares y vías. Uno de los objetivos clave es el receptor activado por proliferador de peroxisomas delta , que desempeña un papel en el metabolismo de los lípidos y la homeostasis energética . Se ha demostrado que el ácido cis-Vacénico modula la actividad de este receptor, lo que lleva a cambios en la expresión genética y la función celular . Además, se ha descubierto que el ácido cis-Vacénico influye en la viabilidad de las células cancerosas regulando el metabolismo de los lípidos y promoviendo el crecimiento celular .

Comparación Con Compuestos Similares

El ácido cis-Vacénico es similar a otros ácidos grasos monoinsaturados, como el ácido oleico y el ácido palmitoleico. tiene propiedades únicas que lo distinguen de estos compuestos:

Compuestos similares:

Ácido oleico: Un isómero del ácido cis-Vacénico con un doble enlace en la posición 9 del carbono en lugar de la 11.

Ácido palmitoleico: Un ácido graso monoinsaturado con una cadena de carbono más corta (16 carbonos) y un doble enlace en la posición 9 del carbono.

Unicidad:

- El ácido cis-Vacénico se ha identificado específicamente como un regulador de la viabilidad de las células de cáncer de próstata, una propiedad que no se asocia comúnmente con el ácido oleico o el ácido palmitoleico .

- Tiene vías metabólicas y efectos biológicos distintos en comparación con sus isómeros .

Actividad Biológica

Cis-vaccenic acid (cVA), a monounsaturated fatty acid (MUFA) with the chemical structure of 18:1 n-7, is primarily produced through the action of stearoyl-CoA desaturase 1 (SCD1). This fatty acid has garnered attention due to its various biological activities, particularly in relation to cancer, metabolic disorders, and inflammation. This article explores the biological activity of cVA, highlighting key research findings, mechanisms of action, and implications for health.

Overview of this compound

This compound is a fatty acid found in various natural sources, including ruminant fats and human milk. It is produced from palmitic acid (FA 16:0) through the action of SCD1, which converts it to palmitoleic acid (FA 16:1 n-7) before elongation by ELOVL5 leads to the formation of cVA. Its biological significance is underscored by its presence in significant amounts in human tissues and its potential roles in various physiological processes.

1. Cancer Cell Viability

Recent studies have identified cVA as a crucial regulator of prostate cancer cell viability. Research indicates that cVA can rescue reductions in cell viability caused by SCD1 inhibition, promoting cell growth under normal conditions. This effect is linked to mitochondrial homeostasis, where increased levels of ELOVL5 correlate positively with mitochondrial respiration and inversely with reactive oxygen species (ROS) production .

Table 1: Effects of this compound on Prostate Cancer Cells

| Parameter | Control | SCD1 Inhibition | cVA Treatment |

|---|---|---|---|

| Cell Viability (%) | 100 | 50 | 80 |

| Mitochondrial Respiration | Normal | Decreased | Restored |

| ROS Production | Low | High | Reduced |

2. Metabolic Health

This compound has been associated with improved metabolic health markers. Studies suggest that higher levels of plasma phospholipid cVA are inversely related to insulin resistance and may enhance insulin sensitivity in individuals with hyperlipidemia . In a cohort study involving older adults, lower levels of cVA were predictive of reduced insulin sensitivity over time .

Table 2: Association Between this compound and Metabolic Markers

| Study Population | Marker | Association |

|---|---|---|

| Older Adults (>65 years) | Insulin Sensitivity | Inversely Associated |

| Men with Hyperlipidemia | Plasma cVA Levels | Positive Correlation |

3. Anti-inflammatory Effects

This compound exhibits anti-inflammatory properties, particularly in the context of intestinal inflammation. Research shows that cVA can increase levels of anandamide and related N-acylethanolamines, which are known to play roles in reducing inflammation. This mechanism involves the modulation of fatty acid amide hydrolase activity and the expression of inflammatory cytokines such as TNFα and interleukin-1β .

Case Study: Intestinal Inflammation Reduction

In a study involving JCR:LA-cp rats, dietary supplementation with vaccenic acid led to significant increases in anandamide levels while reducing pro-inflammatory cytokine expression. This suggests a potential therapeutic role for cVA in managing inflammatory bowel diseases.

Implications for Health

The diverse biological activities of this compound highlight its potential as a functional food component or therapeutic agent. Its roles in enhancing cancer cell viability, improving metabolic health, and exerting anti-inflammatory effects suggest that cVA could be beneficial in dietary interventions aimed at preventing or managing chronic diseases.

Propiedades

IUPAC Name |

(Z)-octadec-11-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h7-8H,2-6,9-17H2,1H3,(H,19,20)/b8-7- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWHZIFQPPBDJPM-FPLPWBNLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC=CCCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC/C=C\CCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H34O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70881242 | |

| Record name | cis-Vaccenic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70881242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | cis-Vaccenic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0240219 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

506-17-2 | |

| Record name | cis-Vaccenic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=506-17-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | cis-Vaccenic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000506172 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | cis-Vaccenic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04801 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | cis-Vaccenic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70881242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cis-11-Octadecenoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VACCENIC ACID, CIS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/400K7322UW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | cis-Vaccenic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0240219 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.